tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a nitrophenylsulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protacs (proteolysis-targeting chimeras) for targeted protein degradation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving sulfonylamino and piperidine functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Formation of amino derivatives or hydroxyl groups.
Substitution: Formation of various substituted piperidines or sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural complexity allows it to mimic natural substrates or inhibitors, aiding in the understanding of biological processes.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate
tert-Butyl 4-(3-nitrophenylsulfonamido)piperidine-1-carboxylate
tert-Butyl 4-(2-nitrophenylsulfonamido)butanamide
Uniqueness: tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the tert-butyl group, which influences its reactivity and stability compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-[(2-nitrophenyl)sulfonylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-7-5-4-6-13(14)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBGJVQIHZGXTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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